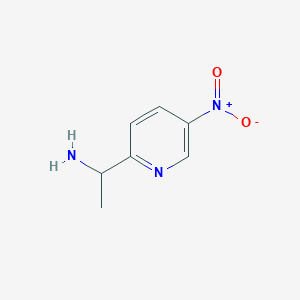

1-(5-Nitropyridin-2-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

1-(5-nitropyridin-2-yl)ethanamine |

InChI |

InChI=1S/C7H9N3O2/c1-5(8)7-3-2-6(4-9-7)10(11)12/h2-5H,8H2,1H3 |

InChI Key |

NOZCGCIJCPPPMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | Nitration of 2-bromopyridine | Introduces nitro group at 5-position on pyridine ring | Formation of 2-bromo-5-nitropyridine intermediate |

| 2 | Nucleophilic substitution with ethylenediamine | Reaction of 2-bromo-5-nitropyridine with ethylenediamine under controlled temperature and solvent | Formation of 1-(5-nitropyridin-2-yl)ethan-1-amine in good yield |

- The nucleophilic substitution typically involves heating the reactants in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the displacement of the bromide by the amine nucleophile.

- Reaction temperature is commonly maintained around 70 °C to 120 °C depending on scale and solvent.

- The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Scale Considerations

- Industrial production optimizes parameters such as temperature, pressure, catalyst use, and reaction time to maximize yield and purity.

- Continuous flow reactors and automated systems may be employed to improve scalability and reproducibility.

- Purification steps are adapted for large-scale operations, often using crystallization or solvent extraction methods.

Research Outcomes and Characterization

Chemical Characterization

- The compound exhibits characteristic NMR signals corresponding to the aromatic protons of the nitropyridine ring and the aliphatic protons of the ethanamine side chain.

- Typical ^1H NMR chemical shifts for the aromatic protons appear between δ 7.5–8.5 ppm, while the ethanamine methylene protons resonate around δ 2.5–3.5 ppm.

- ^13C NMR confirms the presence of the pyridine carbons and the aliphatic carbons of the ethanamine group.

- Mass spectrometry (MS) and high-resolution MS (HRMS) confirm the molecular weight and formula C7H9N3O2.

Biological and Chemical Properties

- The nitro group can undergo reduction to reactive intermediates that interact with biological macromolecules.

- The ethanamine moiety can engage in hydrogen bonding and electrostatic interactions, influencing binding affinity in biological systems.

- These properties make 1-(5-Nitropyridin-2-yl)ethan-1-amine a useful scaffold in medicinal chemistry for enzyme inhibition and receptor binding studies.

Comparative Analysis with Related Compounds

| Compound Name | Substitution Pattern | Unique Features | Reference |

|---|---|---|---|

| 1-(5-Nitropyridin-2-yl)ethan-1-amine | Nitro at 5-position, ethanamine at 2-position | Balanced reactivity due to nitro and amine groups | |

| 2-(5-Nitropyridin-2-yl)methanamine | Nitro at 5-position, methanamine at 2-position | Shorter alkyl chain, different sterics | |

| 2-(5-Nitropyridin-2-yl)propanamine | Nitro at 5-position, propanamine at 2-position | Longer alkyl chain, altered lipophilicity |

The ethanamine substitution provides a unique balance of chemical reactivity and biological activity compared to its analogs, making it a preferred choice in various synthetic and pharmaceutical applications.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Key Notes | Yield/Reference |

|---|---|---|---|

| Nitration | Pyridine derivative + nitrating agent | Introduces nitro group at 5-position | High yield |

| Halogenation | Bromination at 2-position | Prepares 2-bromo-5-nitropyridine | Moderate yield |

| Nucleophilic substitution | Ethylenediamine, DMF, 70–120 °C | Replaces bromide with ethanamine group | Good yield |

| Purification | Filtration, recrystallization, chromatography | Ensures product purity | >90% purity |

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitropyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives with higher oxidation states.

Reduction: Amino derivatives with reduced nitro groups.

Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

1-(5-Nitropyridin-2-yl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Nitropyridin-2-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Substituent Effects

- Nitro Group (Target Compound) : The 5-nitro group on pyridine strongly withdraws electrons, reducing the ring’s basicity and enhancing stability toward electrophilic attacks. This contrasts with halogenated analogs (e.g., 1-(4-fluorophenyl)-ethan-1-amine, "F-MBA") where halogens (F, Cl, Br, I) exhibit weaker electron-withdrawing effects but contribute to van der Waals interactions in materials science applications .

- Trifluoromethyl Group (1-(2-(trifluoromethyl)pyrimidin-5-yl)ethan-1-amine) : The CF₃ group is sterically bulky and electron-withdrawing, leading to distinct solubility and bioavailability profiles (predicted pKa = 7.86) compared to the nitro group .

Physical and Chemical Properties

Stability and Reactivity

- The nitro group increases susceptibility to reduction (e.g., catalytic hydrogenation to form amines) compared to halogen or aryl derivatives. This reactivity can be advantageous in multi-step syntheses .

- Stability under acidic/basic conditions may differ from halogenated analogs due to the nitro group’s resonance effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Nitropyridin-2-yl)ethan-1-amine, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves nitration of pyridine derivatives followed by nucleophilic substitution. For example:

Start with 2-acetylpyridine, nitrate at the 5-position using HNO₃/H₂SO₄ to introduce the nitro group.

Convert the ketone to an amine via reductive amination (e.g., using NH₃ and NaBH₄).

- Optimization : Temperature (0–5°C for nitration), solvent polarity (e.g., DMF for amination), and stoichiometric ratios (excess NH₃) are critical. Reaction progress is monitored via TLC or HPLC .

Q. How is the purity of 1-(5-Nitropyridin-2-yl)ethan-1-amine validated, and what challenges arise during purification?

- Methodology :

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water).

- Analysis : Purity is assessed via HPLC (≥98% purity) and ¹H/¹³C NMR. Challenges include nitro group instability under prolonged heating and amine hygroscopicity .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- ¹H NMR : Peaks at δ 8.5–9.0 ppm (pyridine protons), δ 3.2–3.5 ppm (CH₂NH₂).

- IR : Stretches at 1520 cm⁻¹ (NO₂ asymmetric) and 1340 cm⁻¹ (NO₂ symmetric).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 182.1 .

Advanced Research Questions

Q. How does the nitro group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodology :

- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) show the nitro group reduces electron density on the pyridine ring, enhancing electrophilic substitution.

- Experimental : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) yields biaryl derivatives. Reaction yields drop if the nitro group is reduced prematurely .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-Response Studies : Test across concentrations (1–100 µM) to differentiate bacteriostatic (MIC = 25 µM) vs. cytotoxic (IC₅₀ = 50 µM) effects.

- Target Profiling : Use SPR or fluorescence polarization assays to identify off-target binding (e.g., unintended kinase inhibition) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology :

- Docking Studies : AutoDock Vina simulates binding to cytochrome P450 (CYP3A4), showing H-bonding with nitro oxygen and π-π stacking with pyridine.

- MD Simulations : 100-ns trajectories assess binding stability (RMSD < 2.0 Å). Validate with in vitro IC₅₀ assays .

Methodological Notes

- Contradictions : Discrepancies in biological activity may arise from assay conditions (e.g., serum-free vs. serum-containing media). Replicate studies under standardized protocols are advised .

- Advanced Synthesis : For scale-up (>10 g), continuous flow reactors improve nitro group stability and reduce reaction time by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.